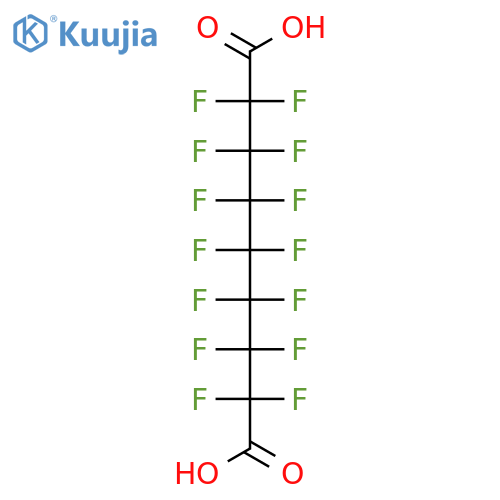Cas no 23453-64-7 (tetradecafluoroazelaic acid)

tetradecafluoroazelaic acid structure
商品名:tetradecafluoroazelaic acid
tetradecafluoroazelaic acid 化学的及び物理的性質
名前と識別子
-
- tetradecafluoroazelaic acid
- Perfluorononanedioic acid
- Perfluoroazelaic acid
- 2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecafluorononanedioic acid
- Perfluorheptan-1.7-dicarbonsaeure
- perfluorononane-1,9-dioic acid
- Perfluorononane-1,9-dioic acid,tech
- FT-0638325
- 23453-64-7
- Nonanedioic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecafluoro-
- 2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecakis(fluoranyl)nonanedioic acid
- AS-76708
- DTXSID10379774
- A816729
- SCHEMBL517814
- MFCD00153274
- 2, 2, 3, 3, 4, 4, 5, 5, 6, 6, 7, 7, 8, 8-tetradecafluorononanedioic acid
- AKOS015852824
- NS00018863
- Nonanedioic acid,2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecafluoro-
- PFLDCA n=7
- CS-0328269
- PERFLUOROAZELAICACID
- DB-046153
- tetradecafluorononanedioic acid
-
- MDL: MFCD00153274
- インチ: InChI=1S/C9H2F14O4/c10-3(11,1(24)25)5(14,15)7(18,19)9(22,23)8(20,21)6(16,17)4(12,13)2(26)27/h(H,24,25)(H,26,27)
- InChIKey: WRYSWXOLGMKBKW-UHFFFAOYSA-N
- ほほえんだ: C(=O)(C(C(C(C(C(C(C(C(=O)O)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O
- BRN: 3020403
計算された属性
- せいみつぶんしりょう: 439.97300
- どういたいしつりょう: 439.973
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 27
- 回転可能化学結合数: 8
- 複雑さ: 572
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 74.6A^2
- 疎水性パラメータ計算基準値(XlogP): 4.1
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: 白色固体
- 密度みつど: 1.811
- ふってん: 215°C 60mm
- フラッシュポイント: 215°C/60mm
- 屈折率: 1.325
- PSA: 74.60000
- LogP: 3.60270
- ようかいせい: 未確定
tetradecafluoroazelaic acid セキュリティ情報
- 危害声明: Corrosive
- 危険物輸送番号:3261
- 危険カテゴリコード: 36/37/38-34
- セキュリティの説明: S26-S36/37/39-S45
-
危険物標識:

- 包装等級:II
- 包装カテゴリ:II
- セキュリティ用語:8
- 包装グループ:II
- 危険レベル:8
- 危険レベル:8
- リスク用語:R34
tetradecafluoroazelaic acid 税関データ
- 税関コード:2917190090
- 税関データ:
中国税関コード:
2917190090概要:
2917190090その他の無環ポリカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、用、テレフタル酸は4 CBAvalue、テレフタル酸はP TL酸値を指定してください、テレフタル酸は色を、テレフタル酸は水分を明記してください
要約:
2917190090無環ポリカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:無最恵国関税:6.5% General tariff:30.0%
tetradecafluoroazelaic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D768766-5g |
Nonanedioic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecafluoro- |
23453-64-7 | 90% | 5g |
$170 | 2023-09-04 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L16820-25g |
Perfluoroazelaic acid, tech. 90% |
23453-64-7 | tech. 90% | 25g |
¥3607.00 | 2023-02-25 | |
| Cooke Chemical | F780029-5g |
Perfluoroazelaic acid |
23453-64-7 | tech.90 | 5g |
RMB 701.60 | 2025-02-21 | |
| A2B Chem LLC | AB23297-5g |
Perfluoroazelaic acid |
23453-64-7 | 90% | 5g |
$108.00 | 2023-12-31 | |
| A2B Chem LLC | AB23297-25g |
Perfluoroazelaic acid |
23453-64-7 | 90% | 25g |
$241.00 | 2023-12-31 | |
| Cooke Chemical | F780029-25g |
Perfluoroazelaic acid |
23453-64-7 | tech.90 | 25g |
RMB 2885.60 | 2025-02-21 | |
| Chemenu | CM379325-5g |
tetradecafluorononanedioic acid |
23453-64-7 | 95%+ | 5g |
$87 | 2024-07-28 | |
| Apollo Scientific | PC6656-5g |
Perfluorononane-1,9-dioic acid |
23453-64-7 | tech | 5g |
£70.00 | 2025-02-21 | |
| Fluorochem | 002274-1g |
Tetradecafluoroazelaic acid |
23453-64-7 | 96% | 1g |
£19.00 | 2022-03-01 | |
| Fluorochem | 002274-5g |
Tetradecafluoroazelaic acid |
23453-64-7 | 96% | 5g |
£50.00 | 2022-03-01 |
tetradecafluoroazelaic acid 関連文献
-
Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077
-
Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572
-
Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762
-
Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191
-
Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417
23453-64-7 (tetradecafluoroazelaic acid) 関連製品
- 678-39-7(1,1,2,2-Tetrahydroperfluorodecanol)
- 678-45-5(Dodecafluorosuberic acid)
- 2706-90-3(Nonafluoropentanoic Acid)
- 376-73-8(Hexafluoroglutaric acid)
- 307-55-1(Perfluorododecanoic Acid)
- 375-95-1(Perfluorononanoic acid)
- 1546-95-8(7H-Dodecafluoroheptanoic acid)
- 335-76-2(Perfluorodecanoic Acid)
- 375-85-9(Perfluoroheptanoic AcidDISCONTINUED SEE P286300)
- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:23453-64-7)Perfluoroazelaic acid

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ